4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-methylpyrimidine
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Overview
Description
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-methylpyrimidine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[1,2-b]pyridazine derivatives, which are known for their potential as mTOR inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the piperidine moiety. The final step involves the attachment of the pyrimidine ring. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an mTOR inhibitor, which is crucial in cell growth and proliferation.
Medicine: Investigated for its anti-cancer properties, particularly against non-small cell lung cancer.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the mTOR pathway. mTOR (mechanistic target of rapamycin) is a key regulator of cell growth, proliferation, and survival. By inhibiting mTOR, this compound can induce cell cycle arrest and reduce cell proliferation. This mechanism is particularly relevant in cancer research, where mTOR inhibitors are being explored as potential therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and are also studied for their mTOR inhibitory activity.
Imidazopyridines: Another class of compounds with a fused bicyclic structure, known for their wide range of applications in medicinal chemistry.
Uniqueness
What sets 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-methylpyrimidine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for the mTOR pathway. This makes it a promising candidate for further development as an anti-cancer agent .
Properties
Molecular Formula |
C20H24N6O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-cyclopropyl-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C20H24N6O/c1-14-10-19(22-13-21-14)25-8-6-15(7-9-25)12-27-20-5-4-18-23-17(16-2-3-16)11-26(18)24-20/h4-5,10-11,13,15-16H,2-3,6-9,12H2,1H3 |
InChI Key |
DAVNIFLDKFWYRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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